molecular formula C6H12ClN B2978038 Spiro[2.3]hexan-4-amine hydrochloride CAS No. 2306264-06-0

Spiro[2.3]hexan-4-amine hydrochloride

Cat. No.: B2978038
CAS No.: 2306264-06-0
M. Wt: 133.62
InChI Key: MHLQMZGIWAMUHR-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Chemistry

The introduction of spirocyclic scaffolds into a molecule increases its sp³ character, a feature that has been correlated with improved physicochemical properties relevant to drug discovery, such as increased solubility and metabolic stability. tandfonline.combldpharm.com The exploration of spirocyclic systems has also spurred the development of novel synthetic methodologies to access these structurally complex architectures. nih.govacs.org

Evolution of Spirocyclic Scaffolds in Drug Discovery and Bioorganic Chemistry

The application of spirocyclic scaffolds in drug discovery has evolved significantly over the past few decades. tandfonline.comnih.gov Initially recognized for their presence in a variety of natural products with interesting biological activities, medicinal chemists began to incorporate these motifs into synthetic drug candidates. tandfonline.comnih.gov The rigid nature of spirocycles allows for the precise positioning of pharmacophoric elements to interact with biological targets, such as enzymes and receptors, often leading to enhanced potency and selectivity. bldpharm.combldpharm.com

In bioorganic chemistry, spirocyclic systems serve as valuable tools for probing biological processes. Their conformational rigidity can help to elucidate the bioactive conformation of a ligand when bound to its target. nih.gov Furthermore, the unique three-dimensional shapes of spirocyclic compounds can lead to novel interactions with biological macromolecules, opening up new avenues for therapeutic intervention. tandfonline.com Several approved drugs and numerous clinical candidates incorporate spirocyclic scaffolds, highlighting their importance in modern medicinal chemistry. nih.govnih.govbldpharm.com

Academic Relevance of Spiro[2.3]hexane Architectures, including Spiro[2.3]hexan-4-amine Hydrochloride

Among the diverse array of spirocyclic systems, the spiro[2.3]hexane framework has attracted considerable academic interest due to its unique strained ring system, consisting of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring sharing a spirocyclic junction. rsc.orgrsc.org This high degree of ring strain imparts distinct chemical reactivity and conformational properties to the scaffold, making it a valuable building block in organic synthesis. researchgate.net

The exploration of spiro[2.3]hexane derivatives allows researchers to investigate the impact of molecular strain on biological activity and physicochemical properties. The synthesis and study of functionalized spiro[2.3]hexanes, such as Spiro[2.3]hexan-4-amine hydrochloride, provide insights into structure-activity relationships and can lead to the discovery of novel bioactive compounds. rsc.orgcymitquimica.commolport.com The amine functionality in Spiro[2.3]hexan-4-amine hydrochloride offers a versatile handle for further chemical modification, enabling the creation of libraries of compounds for biological screening. chemscene.comuni.lu Academic research in this area focuses on developing efficient synthetic routes to these strained systems and evaluating their potential as scaffolds in medicinal chemistry and materials science. rsc.orgrsc.org

Table 1: Physicochemical Properties of Representative Spirocyclic Scaffolds

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
Spiro[2.3]hexaneC₆H₁₀82.141.8
Spiro[3.3]heptaneC₇H₁₂96.172.2
Spiro[2.3]hexan-4-amineC₆H₁₁N97.161.3
Spiro[2.3]hexan-4-amine hydrochlorideC₆H₁₂ClN133.62-

Table 2: Research Applications of Spirocyclic Compounds

Spirocyclic ScaffoldResearch AreaKey Findings
Spiro[3.3]heptaneMedicinal ChemistryInvestigated as a bioisostere for phenyl rings in drug candidates. chemrxiv.org
Spiro-oxindolesDrug DiscoveryServe as templates for the design of potent anticancer therapeutics. nih.gov
1-Oxa-5-azaspiro[2.3]hexanesSynthetic ChemistryDeveloped as building blocks for creating diverse molecular architectures. rsc.org

Properties

IUPAC Name

spiro[2.3]hexan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-5-1-2-6(5)3-4-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBHOKRYKIVSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1N)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Conformational Analysis of Spiro 2.3 Hexane Amine Scaffolds

X-Ray Diffraction Studies for Structural Elucidation and Diastereomeric Purity

X-ray diffraction is a definitive analytical technique for the unambiguous determination of molecular structure in the solid state. scribd.com For spiro[2.3]hexane amine derivatives, single-crystal X-ray diffraction studies are instrumental in providing precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. nih.gov This is particularly vital for these scaffolds, as the synthetic routes can yield multiple diastereomers. researchgate.net

Structural analysis via X-ray crystallography confirms the spatial arrangement of substituents on the spirocyclic core. thieme-connect.com For instance, in 1,5-disubstituted spiro[2.3]hexane derivatives, X-ray studies have been used to confirm the relative stereochemistry of the functional groups, which is essential for understanding their potential as peptidomimetics. researchgate.netresearchgate.net The crystallographic data serves as a benchmark for confirming the diastereomeric purity of a synthesized batch, ensuring that the biological evaluation is performed on a single, well-characterized stereoisomer. researchgate.netthieme-connect.com

ParameterDescriptionSignificance in Spiro[2.3]hexane Analysis
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.Provides fundamental information about the crystal packing.
Bond Lengths & Angles Precise distances between atomic nuclei and the angles between adjacent bonds.Confirms the connectivity and inherent strain of the cyclopropane (B1198618) and cyclobutane (B1203170) rings.
Torsional Angles The angle between planes defined by three atoms.Defines the puckering of the cyclobutane ring and the overall conformation of the scaffold.
Absolute Configuration The absolute spatial arrangement of atoms in a chiral molecule.Crucial for distinguishing between enantiomers and understanding stereospecific biological activity.

Exit Vector Plot (EVP) Analysis and Spatial Orientation of Substituents

To quantify and visualize the three-dimensional space occupied by substituents on a molecular scaffold, Exit Vector Plot (EVP) analysis is employed. researchgate.netrsc.org This computational tool is particularly useful for comparing the spatial diversity of different molecular frameworks. enamine.net An exit vector is defined by a ring atom and the first atom of the substituent attached to it. researchgate.net The relationship between two such vectors on a scaffold is described by several geometric parameters, including the distance between their origins (r) and the angles they form with each other (θ, φ1, φ2). researchgate.netresearchgate.net

For spiro[2.3]hexane amine scaffolds, EVP analysis maps the possible spatial orientations of functional groups. thieme-connect.comresearchgate.net By plotting these geometric parameters, a visual representation of the chemical space accessible by the scaffold is generated. researchgate.net This allows for a direct comparison with other, more common scaffolds used in drug discovery. enamine.net The analysis of 1,5-disubstituted spiro[2.3]hexanes, for example, shows how the rigid framework orients the two functional groups in a well-defined manner, which can be leveraged for designing molecules that fit precisely into a specific binding pocket. thieme-connect.comresearchgate.net

EVP ParameterDefinitionApplication to Spiro[2.3]hexane Scaffolds
r The distance between the points where the two substituents are attached to the core.Defines the separation of functional groups.
θ The angle between the two exit vectors.Describes the overall spatial relationship between the substituents.
φ1, φ2 Angles describing the orientation of each vector relative to the scaffold's internal geometry.Provides detailed information on the directionality of the substituents.

Conformational Restriction and Rigidity in Spiro[2.3]hexane Systems

A defining characteristic of the spiro[2.3]hexane scaffold is its inherent rigidity. rsc.org The fusion of a cyclopropane and a cyclobutane ring significantly limits the conformational freedom compared to more flexible acyclic or monocyclic systems. researchgate.netresearchgate.net This conformational restriction is a key principle in modern drug design, often termed the "escape from flatland," which advocates for the use of three-dimensional, sp³-rich scaffolds to improve selectivity and physicochemical properties. rsc.org

The rigidity of the spiro[2.3]hexane system means that the attached functional groups are held in a relatively fixed orientation. researchgate.net This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. nih.gov For example, spiro[2.3]hexane-based amino acids have been developed as conformationally rigid analogs of neurotransmitters like γ-aminobutyric acid (GABA), aiming to modulate GABAergic pathways with greater specificity. researchgate.netrcsi.science The constrained nature of the scaffold allows it to serve as a unique structural motif that presents substituents in vectors not easily accessible by other common ring systems. researchgate.net

Comparative Conformational Analysis with Aliphatic and Cycloalkane Bioisosteres

Spiro[2.3]hexane scaffolds are increasingly being investigated as bioisosteres for common aliphatic and cycloalkane motifs found in bioactive molecules. rsc.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The unique, rigid, three-dimensional structure of spiro[2.3]hexanes allows them to mimic the spatial arrangement of substituents on other rings while offering a novel and patentable chemical space. rsc.org

Structural analyses have shown that disubstituted spiro[2.3]hexane derivatives can act as conformationally restricted surrogates for disubstituted cyclohexanes or piperidines. thieme-connect.comrsc.org For instance, EVP analysis of a 1,4-disubstituted 4-azaspiro[2.3]hexane scaffold revealed structural similarities to trans-1,4-disubstituted cyclohexanes and piperidines. rsc.org However, unlike the flexible cyclohexane (B81311) ring which can undergo chair-flips, the spiro[2.3]hexane framework is "frozen," providing a static presentation of the functional groups. beilstein-journals.org This can be advantageous in locking in a specific bioactive conformation. The replacement of a piperidine (B6355638) ring with a 4-azaspiro[2.3]hexane motif has been shown to decrease basicity and increase lipophilicity, demonstrating that these scaffolds can also be used to fine-tune physicochemical properties. rsc.org

Scaffold ComparisonSpiro[2.3]hexane DerivativeCommon BioisostereKey Conformational Difference
Example 1 1,5-Disubstituted spiro[2.3]hexane1,3-Disubstituted cyclohexaneSpiro[2.3]hexane is rigid; cyclohexane is flexible (chair-boat interconversion). thieme-connect.com
Example 2 4-Azaspiro[2.3]hexanePiperidineThe spirocyclic system has a more defined three-dimensional shape and different physicochemical properties. rsc.org
Example 3 5-Aminospiro[2.3]hexanecarboxylic acidγ-Aminobutyric acid (GABA)The spiro[2.3]hexane core severely restricts the bond rotation possible in the flexible GABA backbone. researchgate.net

Derivatization Strategies and Synthetic Transformations of Spiro 2.3 Hexan 4 Amine Scaffolds

Functional Group Interconversions on the Spiro[2.3]hexane Amine Core

The primary amine of the spiro[2.3]hexane core is a versatile functional group that can be converted into various other functionalities, enabling the synthesis of a broad range of derivatives. Standard organic transformations can be applied to this scaffold to replace the amino group, thereby altering the molecule's chemical properties and biological activity.

Key interconversions include:

Deamination: The amine can be removed and replaced with a hydrogen atom.

Conversion to Halides: Through diazotization followed by treatment with halide salts (e.g., Sandmeyer reaction), the amine can be converted to chloro, bromo, or iodo substituents.

Conversion to Hydroxyls: Diazotization of the amine in the presence of water leads to the formation of the corresponding alcohol, spiro[2.3]hexan-4-ol.

These transformations are fundamental in synthetic chemistry for diversifying the spiro[2.3]hexane scaffold for further reactions or for structure-activity relationship (SAR) studies.

Alkylation and Acylation Reactions of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the spiro[2.3]hexan-4-amine makes it a competent nucleophile, readily participating in alkylation and acylation reactions. These reactions are crucial for attaching various substituents to the spirocyclic core.

Alkylation: The primary amine can be converted into secondary or tertiary amines through reaction with alkyl halides or via reductive amination. This process allows for the introduction of diverse alkyl chains, which can modulate the lipophilicity and steric profile of the molecule.

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This transformation is widely used to introduce a variety of functional groups and is a key step in the synthesis of more complex molecules, including peptidomimetics.

Reaction TypeReagent ClassExample ReagentProduct Class
AlkylationAlkyl HalideMethyl Iodide (CH₃I)Secondary/Tertiary Amine
Reductive AminationAldehyde/Ketone + Reducing AgentBenzaldehyde + NaBH(OAc)₃Secondary Amine
AcylationAcyl ChlorideAcetyl Chloride (CH₃COCl)Amide
AcylationAnhydrideAcetic Anhydride ((CH₃CO)₂O)Amide
SulfonylationSulfonyl ChlorideTosyl Chloride (TsCl)Sulfonamide

Formation of Spiro[2.3]hexane-Containing Amino Acids and Peptidomimetics

The rigid spiro[2.3]hexane scaffold is an attractive template for creating conformationally constrained non-natural amino acids and peptidomimetics. enamine.net These structures are valuable in drug design as they can mimic the secondary structures of peptides and offer improved metabolic stability. nih.govresearchgate.net

Several synthetic strategies have been developed to incorporate the spiro[2.3]hexane motif into amino acid structures. One prominent method involves the Curtius rearrangement of a carboxylic acid precursor on the spirocycle to generate the key amine functionality. enamine.netscilit.comresearchgate.net For instance, a modified Curtius rearrangement can be used to convert a carboxylic acid group into a protected amine, leading to the formation of monoprotected diamines that are useful building blocks. enamine.net

Another approach is the Bucherer-Bergs hydantoin (B18101) synthesis, which can be followed by hydrolysis to yield the desired spirocyclic α-amino acid. scilit.com These synthetic routes have enabled the production of various spiro[2.3]hexane-derived amino acids, including analogs of γ-aminobutyric acid (GABA) and L-glutamic acid. researchgate.netbeilstein-journals.org The resulting amino acids exhibit unique acid-base properties and defined spatial arrangements of their functional groups. enamine.net

Synthetic ApproachKey ReactionPrecursorProductReference
Modification of Spirocyclic DiestersCurtius RearrangementSpiro[2.3]hexane monoesterSpiro[2.3]hexane α-Amino Acid scilit.com
Hydantoin SynthesisBucherer-Bergs ReactionSpiro[2.3]hexanoneSpiro[2.3]hexane α-Amino Acid scilit.com
Cycloaddition & Rearrangement[1+2] Cycloaddition & Curtius ReactionMethylenecyclobutane (B73084) derivative5-Aminospiro[2.3]hexanecarboxylic acid (GABA analog) researchgate.net
Diastereoselective CyclopropanationRhodium-catalyzed CyclopropanationAzetidine (B1206935) derivative5-Azaspiro[2.3]hexane L-Glutamic acid analog beilstein-journals.org

Introduction of Additional Spirocenters onto the Spiro[2.3]hexane Framework

Building upon the spiro[2.3]hexane core to create more complex, multi-spirocyclic systems represents an advanced derivatization strategy. The introduction of additional spirocenters generates highly rigid, three-dimensional molecules that can explore novel regions of chemical space. These dispiro or polyspiro compounds are of significant interest in materials science and medicinal chemistry. mdpi.com

Synthetic methods to achieve this often involve intramolecular reactions or cycloadditions where a substituent on the initial spiro[2.3]hexane ring reacts to form a new ring fused at a single carbon atom. For example, the oxidation of methylenecyclobutanes can form 1-oxaspiro[2.3]hexanes, which are versatile intermediates. nih.gov These epoxide intermediates can undergo rearrangements or nucleophilic additions to construct more complex frameworks, including those found in natural products. nih.gov

Furthermore, three-component reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with specific dipolarophiles, have been employed to create dispiro-oxindole derivatives, showcasing a pathway to fuse heterocyclic systems onto a spiro core. mdpi.com These advanced strategies enable the construction of intricate molecular architectures originating from the fundamental spiro[2.3]hexane scaffold.

Applications in Medicinal Chemistry and Bioorganic Design

Spiro[2.3]hexan-4-amine Hydrochloride as a Promising Building Block in Drug Discovery

Spiro[2.3]hexan-4-amine hydrochloride serves as a valuable starting material for the synthesis of more complex and structurally novel molecules. researchgate.net Its inherent three-dimensionality and sp³-rich character are features that are increasingly utilized in drug discovery to create compounds that can interact with biological targets in a highly specific manner. researchgate.netresearchgate.net The presence of the primary amine group provides a convenient handle for chemical modification, allowing for its incorporation into a wide array of molecular scaffolds. This enables the systematic exploration of chemical space around a core structure, a fundamental activity in lead optimization. The development of synthetic methods to access these types of spirocyclic building blocks has paved the way for their more frequent use in drug discovery programs. researchgate.net

Bioisosteric Replacement Strategies Involving Spiro[2.3]hexanes

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry aimed at modifying a lead compound's properties—such as metabolic stability, solubility, or toxicity—while retaining its desired biological activity. spirochem.com Strained spirocycles, including the spiro[2.3]hexane framework, are considered non-classical three-dimensional bioisosteres that can confer beneficial physicochemical properties to drug candidates. rsc.orgrsc.orgnih.gov

The piperidine (B6355638) ring is a prevalent motif in many approved drugs. However, its flexibility and basicity can sometimes lead to undesirable properties. The 4-azaspiro[2.3]hexane scaffold, a close structural relative of spiro[2.3]hexan-4-amine, has been identified as a promising bioisostere for piperidine. rsc.orgacs.org Replacing a piperidine ring with this spirocyclic analogue can decrease the compound's basicity and increase its lipophilicity. acs.org Furthermore, exit vector analysis shows that the 1,4-disubstituted 4-azaspiro[2.3]hexane scaffold is structurally similar to trans-1,4-disubstituted cyclohexanes and 1,4-disubstituted piperidines, making it a viable replacement to modulate molecular geometry and properties. acs.org This rigidification strategy can lead to improved metabolic stability and target selectivity. researchgate.net

FeatureParent Piperidine4-Azaspiro[2.3]hexane IsostereImpact of Replacement
Basicity (pKa) HigherLower (ΔpKa = 0.9) acs.orgReduced basicity
Lipophilicity (LogP) LowerHigher (ΔLogP = 0.5) acs.orgIncreased lipophilicity
Conformation FlexibleRigidConformational restriction
Structural Similarity N/Atrans-1,4-disubstituted cyclohexanes acs.orgAlters molecular geometry

This table presents comparative data for the 4-azaspiro[2.3]hexane isostere, a derivative of the core spiro[2.3]hexane amine structure.

Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its conformational flexibility is crucial for its interaction with different receptors. nih.govresearchgate.net Designing conformationally restricted GABA analogues is a key strategy to achieve receptor subtype selectivity and improve pharmacokinetic properties. The rigid carbon skeleton of the spiro[2.3]hexane framework makes it an excellent scaffold for creating such analogues. nih.govrcsi.science By incorporating the GABA pharmacophore onto this rigid core, the number of accessible conformations is significantly reduced, which can lead to more specific binding to GABA receptors. researchgate.netnih.gov The synthesis of novel spiro[2.3]hexane amino acids has been pursued as a way to generate promising modulators of the GABAergic system. rcsi.science

Design of Peptidomimetics Incorporating Spiro[2.3]hexane Moieties

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability against enzymatic degradation and better bioavailability. nih.gov The design of peptidomimetics often involves introducing conformational constraints to lock the molecule into its bioactive conformation. researchgate.netnih.govupc.edu The spiro[2.3]hexane scaffold can be used to create rigid templates that mimic the turns or secondary structures of peptides. For instance, spirocyclic amino acid derivatives have been designed as novel analogues of L-glutamic acid to act as ligands for glutamate (B1630785) receptors, showcasing their potential as building blocks for peptidomimetics. beilstein-journals.org By replacing flexible portions of a peptide with a rigid spiro[2.3]hexane unit, it is possible to enhance binding affinity and selectivity for the target receptor. researchgate.net

Role in Expanding Three-Dimensional Chemical Space in Drug Design

Modern drug discovery has recognized the limitations of designing overly flat, sp²-rich molecules and is increasingly focused on exploring three-dimensional (3D) chemical space. rsc.org Molecules with greater 3D complexity often exhibit higher selectivity and possess more favorable physicochemical properties. Spirocyclic compounds, rich in sp³-hybridized carbon atoms, are ideal for this "escape from flatland". researchgate.netresearchgate.net The spiro[2.3]hexane core introduces a dense and rigid 3D structure with well-defined exit vectors for substituents. This allows for precise spatial positioning of functional groups to optimize interactions with biological targets. rsc.orgnih.gov The use of such building blocks provides access to innovative and underexplored regions of chemical space, which can lead to the discovery of novel intellectual property and first-in-class therapeutics. researchgate.netnih.govchimia.ch

Property2D Scaffolds (e.g., Benzene)3D Spiro[2.3]hexane Scaffold
Hybridization sp²-richsp³-rich researchgate.net
Shape PlanarGlobular, Three-dimensional rsc.org
Rigidity Generally flexible (substituents)Highly rigid rsc.org
Exit Vectors In-planeSpatially diverse, orthogonal rsc.org
Chemical Space Heavily exploredUnderexplored, novel researchgate.netnih.gov

Integration into Pharmaceutical Scaffolds for Specific Target Modulation

The spiro[2.3]hexane moiety is being integrated into larger pharmaceutical scaffolds to modulate the activity of specific biological targets. Its rigid nature can help in pre-organizing a molecule into a conformation that is optimal for binding to a receptor or enzyme active site. This conformational restriction can lead to an entropic advantage in binding, resulting in higher potency. researchgate.net The unique 3D shape of the spiro[2.3]hexane core can also enable "scaffold hopping," where it replaces a different core structure in a known drug while maintaining or improving biological activity and potentially finding new intellectual property space. researchgate.net As synthetic methodologies continue to improve, the incorporation of spiro[2.3]hexane-based fragments like Spiro[2.3]hexan-4-amine hydrochloride into drug candidates for a wide range of diseases, including neurological disorders, infections, and cancer, is expected to increase. nih.gov

Enzyme Inhibitor Design

The spiro[2.3]hexane framework serves as a versatile scaffold in the design of enzyme inhibitors. Its compact and rigid nature allows for the precise positioning of pharmacophoric elements within an enzyme's active site, potentially leading to improved binding affinity and selectivity.

Monoacylglycerol Lipase (B570770) (MAGL)

The spiro[2.3]hexane core has been explored in the development of inhibitors for monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. In the quest for potent and reversible MAGL inhibitors, researchers have utilized structure-based drug design to create novel spirocyclic scaffolds as bioisosteres of existing pharmacophores. For instance, various spiro motifs, including those containing cyclobutane (B1203170) rings, have been designed to replace the 3-oxo-3,4-dihydro-2H-benzo[b] rsc.orgresearchgate.netoxazin-6-yl moiety of a hit compound. This bioisosteric transformation has led to the development of inhibitors with high lipophilic ligand efficiency (LLE).

One notable example involved the optimization of a lead compound which resulted in a potent reversible MAGL inhibitor, designated as 4f , with an IC₅₀ of 6.2 nM. This compound demonstrated good oral absorption and blood-brain barrier penetration, showcasing the potential of spirocyclic scaffolds in developing centrally active MAGL inhibitors.

CompoundScaffold TypeMAGL IC₅₀ (nM)Key Features
2aAzetidine-lactam spiro-Novel bioisostere with higher LLE
2bCyclobutane-lactam spiro-Novel bioisostere with higher LLE
2dCyclobutane-carbamate spiro-Novel bioisostere with higher LLE
4fOptimized spiro derivative6.2Potent, reversible, orally bioavailable

Histone Deacetylase (HDAC), p21-activated kinase 4 (PAK4), and Phosphodiesterase (PDE)

While direct applications of Spiro[2.3]hexan-4-amine hydrochloride in the design of inhibitors for HDAC, PAK4, and PDE are not extensively documented in publicly available research, the foundational principles of medicinal chemistry suggest the utility of this scaffold. The introduction of a spirocyclic core like spiro[2.3]hexane can enforce a specific conformation on a molecule, which is a critical factor for achieving selectivity among different enzyme isoforms. The well-defined exit vectors from the spiro center allow for the systematic exploration of the chemical space around the core structure to optimize interactions with the target enzyme. This strategy of conformational restriction is a widely used tactic to enhance the potency and selectivity of enzyme inhibitors. researchgate.netnih.gov

Receptor Ligand Development

The conformationally restricted nature of the spiro[2.3]hexane scaffold is particularly advantageous in the design of receptor ligands, where a specific three-dimensional arrangement of functional groups is often required for high-affinity binding.

GABAA Receptors

The spiro[2.3]hexane framework has been utilized in the synthesis of novel, conformationally restricted analogs of γ-aminobutyric acid (GABA), the primary endogenous ligand for GABAA receptors. These receptors are crucial targets for therapies aimed at treating anxiety, epilepsy, and other neurological disorders. By incorporating the spiro[2.3]hexane core, researchers have created rigid amino acid structures, such as 5-aminospiro[2.3]hexanecarboxylic acid and 5-amino-spiro[2.3]hexanephosphonic acid. These compounds are designed to mimic the bioactive conformation of GABA, potentially leading to more potent and selective modulation of GABAA receptor subtypes. The synthesis of these promising modulators of GABAergic pathways highlights the potential of the spiro[2.3]hexane scaffold in developing novel central nervous system therapies.

5-HT6 Receptors

The serotonin (B10506) 5-HT6 receptor is a key target in the development of treatments for cognitive disorders. While specific examples of 5-HT6 receptor ligands based on the Spiro[2.3]hexan-4-amine hydrochloride scaffold are not prominent in the literature, the principles of ligand design for G protein-coupled receptors (GPCRs) like the 5-HT6 receptor support the potential utility of this scaffold. The introduction of conformational constraints through a spirocyclic core can be a powerful strategy to enhance the affinity and selectivity of ligands for their target receptor. The rigid nature of the spiro[2.3]hexane moiety can help to pre-organize the pharmacophoric elements of a ligand into a conformation that is favorable for binding to the 5-HT6 receptor, thereby reducing the entropic penalty upon binding.

Structure Activity Relationship Sar Studies of Spiro 2.3 Hexane Amine Derivatives

Correlating Structural Modifications of Spiro[2.3]hexan-4-amine Analogues with Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic structural modifications. For spirocyclic compounds, these studies often focus on how changes to the scaffold and its substituents affect potency, selectivity, and pharmacokinetic properties. nih.gov While specific SAR data for Spiro[2.3]hexan-4-amine is not extensively published, the principles can be effectively illustrated by examining analogous spirocyclic systems, such as spirocyclic σ1 receptor ligands. nih.gov

In a representative study, researchers synthesized a series of spirocyclic σ1 receptor ligands and evaluated their binding affinity. nih.gov The core scaffold was modified at various positions, and these changes were correlated with σ1 receptor affinity (Ki). Key findings from such studies typically reveal that:

Ring Size: Altering the size of one of the rings in the spiro system can significantly impact affinity. For instance, expanding a piperidine (B6355638) ring to an azepane ring in a spirocyclic ligand series led to a considerable increase in σ1 affinity. nih.gov

Substituents: The nature and position of substituents on the spirocyclic frame are critical. Introducing different functional groups can alter lipophilicity, hydrogen bonding capacity, and steric profile, all of which influence ligand-receptor interactions. For example, the introduction of a (pyridin-3-yl)methyl derivative resulted in a compound with high σ1 affinity (Ki = 3.9 nM) and excellent selectivity. nih.gov

Lipophilicity: A direct correlation is often observed between the lipophilicity (logD7.4) of the ligands and their receptor affinity. However, the goal is often to optimize the lipophilic ligand efficiency (LLE) to achieve a balance between potency and favorable pharmacokinetic properties. nih.gov

These principles suggest that modifying Spiro[2.3]hexan-4-amine analogues—by altering the cyclobutane (B1203170) or cyclopropane (B1198618) rings, or by adding various substituents to the rings or the amine group—would likely have a profound impact on their biological activity.

Compound AnalogueModificationσ1 Affinity (Ki, nM)Selectivity over σ2 Receptor
Analogue 1 (Spiro-piperidine base)Base structure1.245-fold
Analogue 2 (Spiro-azepane derivative)Increased piperidine ring size to azepane0.42150-fold
Analogue 3 ((pyridin-3-yl)methyl derivative)Addition of (pyridin-3-yl)methyl group3.9>250-fold

This table presents representative data from SAR studies on analogous spirocyclic σ1 receptor ligands, demonstrating how structural modifications influence biological activity. nih.gov

Influence of the Spiro[2.3]hexane Moiety on Molecular Recognition and Ligand-Target Interactions

The spiro[2.3]hexane moiety imparts several advantageous structural features that significantly influence molecular recognition and the way a ligand interacts with its biological target. The defining characteristic of spirocycles is their inherent three-dimensionality, stemming from the quaternary spiro-carbon atom where the two rings are joined. bldpharm.com

Key influences of the spiro[2.3]hexane moiety include:

Conformational Rigidity: The rigid framework of the spirocycle minimizes the number of possible conformations the molecule can adopt. scispace.com This pre-organization of the ligand into a more defined shape reduces the entropic penalty upon binding to a receptor, which can lead to higher binding affinity. This rigidity helps maintain the favored orientation of substituents for optimal interaction with the target. bldpharm.com

Three-Dimensionality (3D) and sp3-Character: Spirocycles are rich in sp3-hybridized carbons, which increases the molecule's three-dimensional complexity. A higher fraction of sp3-hybridized carbons (Fsp3) in drug candidates is correlated with an increased probability of success in clinical development. bldpharm.com This 3D structure allows substituents to be projected into space in precise vectors, facilitating improved complementarity and more specific interactions within a receptor's binding pocket. bldpharm.com

Novel Steric and Electronic Properties: The unique arrangement of the cyclopropane and cyclobutane rings in the spiro[2.3]hexane system creates a distinct steric profile. Computational studies and crystallographic analyses of related structures, like spiro[2.3]hex-1-ene, have shown that this specific spirocyclic structure can alleviate steric repulsion in reaction transition states. acs.org This principle can extend to ligand-receptor binding, where the spiro core may allow for a closer or more favorable fit by minimizing steric clashes that might occur with more flexible or differently shaped scaffolds.

These features make the spiro[2.3]hexane scaffold an attractive component in ligand design, offering a way to fine-tune the spatial arrangement of pharmacophoric elements for enhanced potency and selectivity. nih.gov

Pharmacophore Modeling and Ligand Design Principles for Spirocyclic Compounds

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of molecular features necessary for biological activity. dergipark.org.tr A pharmacophore model for a derivative of Spiro[2.3]hexan-4-amine would typically include features such as a hydrogen bond donor (from the amine group), hydrophobic regions (from the carbocyclic rings), and potentially positive ionic features. youtube.com

The design of new ligands based on spirocyclic scaffolds is guided by several key principles:

Scaffold-Based Design: The spirocyclic core serves as a rigid anchor to orient functional groups. The design process involves strategically placing pharmacophoric features onto this 3D framework to match the binding site of the target protein. nih.gov

Increasing sp3-Character: A primary design strategy is to use spirocycles to increase the Fsp3 value of a molecule. This moves away from flat, aromatic structures and toward more complex, three-dimensional shapes, which can lead to improved selectivity and better physicochemical properties. bldpharm.com

Modulation of Physicochemical Properties: Introducing a spirocyclic moiety can be used to modulate properties like lipophilicity (LogP/LogD) and aqueous solubility. For example, replacing a flexible chain or a different ring system with a spirocycle can fine-tune these properties to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile. bldpharm.com

Replacing Rotatable Bonds: The rigidity of the spiro core can be used to replace flexible, rotatable bonds in a ligand. This can lock the molecule into its bioactive conformation, improving potency and reducing the likelihood of binding to off-targets. bldpharm.com

Accessing Novel Chemical Space: Spirocyclic scaffolds provide access to novel areas of chemical space compared to more traditional ring systems used in medicinal chemistry. This novelty can be crucial for identifying hits against new or difficult drug targets and for developing intellectual property. mdpi.com

By applying these principles, medicinal chemists can leverage the unique structural attributes of the spiro[2.3]hexane system to design potent, selective, and drug-like molecules. nih.gov

Computational Approaches in Spiro 2.3 Hexan 4 Amine Research

Molecular Docking Studies for Elucidating Receptor Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as a derivative of Spiro[2.3]hexan-4-amine, might interact with a biological target, typically a protein receptor.

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. For spiro compounds, which have a rigid and three-dimensional structure, docking studies can elucidate crucial interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex.

In studies of various spirocyclic molecules, docking has been successfully used to predict binding modes and affinities. For example, spiropyrazoline derivatives were docked into the PARP1 active site, with calculated free binding energies indicating a strong potential for interaction. nih.gov Similarly, docking studies on spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives against targets like the SARS-CoV-2 main protease and human mast cell tryptase helped identify the most promising compounds based on binding affinity and interaction patterns. mdpi.com These studies often reveal key amino acid residues that are critical for binding, guiding the rational design of more potent and selective analogs. nih.govfrontiersin.org

For Spiro[2.3]hexan-4-amine, docking studies would involve preparing a 3D structure of the molecule and placing it into the active site of a selected target receptor. The results would predict the most stable binding pose and provide a binding energy score, offering a hypothesis about its biological activity that can be tested experimentally.

Table 1: Example Molecular Docking Results for Spiro Compounds

Spiro Compound ClassProtein TargetKey FindingsReference
SpiropyrazolinesPARP1Calculated free binding energies of -9.7 and -8.7 kcal/mol, suggesting efficient binding to the active site. nih.gov
Spiro[oxindole-2,3′-pyrrolidines]Glucosamine 6-phosphate synthaseIdentified compounds with potent antibacterial and antifungal activities through interactions with active site residues. mdpi.com
Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dionesSARS-CoV-2 Main ProteaseIdentified a top-rated compound based on estimated total energy, binding affinity, and hydrogen bond interactions. mdpi.com
Spiroquinoline-indoline-dionesS. aureus related biotin (B1667282) protein ligaseHybrid compounds exerted the strongest docking binding values against the active sites. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. numberanalytics.com These methods can be used to calculate a wide range of properties, including molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution. Such information is crucial for understanding a molecule's reactivity, stability, and intermolecular interactions.

For Spiro[2.3]hexan-4-amine, quantum chemical calculations can:

Determine the most stable geometric structure: By optimizing the molecular geometry, the lowest energy conformation can be identified.

Analyze the electronic properties: Calculation of the HOMO-LUMO energy gap can provide insights into the molecule's chemical reactivity and electronic transitions. researchgate.net

Map the electrostatic potential: This reveals the electron-rich and electron-poor regions of the molecule, which is critical for understanding how it will interact with other molecules, including receptors and solvents. mdpi.com

Simulate spectroscopic properties: Theoretical calculations of NMR and IR spectra can aid in the interpretation of experimental data.

Studies on other spirocyclic imines have used quantum chemical methods to investigate structural and electronic properties, revealing the impact of the spiro center on the molecule's framework and charge mobility. mdpi.com These calculations can also trace reaction pathways and determine reaction barriers, providing a deeper understanding of chemical transformations. nih.govchemrxiv.org

Table 2: Properties Derivable from Quantum Chemical Calculations

Calculated PropertySignificance for Spiro[2.3]hexan-4-amine
Optimized Molecular GeometryPredicts the most stable 3D arrangement of atoms.
HOMO-LUMO Energy GapIndicates chemical reactivity and electronic excitability.
Molecular Electrostatic Potential (MESP)Identifies nucleophilic and electrophilic sites for potential interactions.
Atomic Charges (e.g., NBO analysis)Quantifies the electron distribution across the molecule.
Vibrational FrequenciesAids in the assignment of experimental IR and Raman spectra.

Force Field Development and Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics provides high accuracy, it is computationally expensive for large systems or long timescales. Molecular mechanics, which uses classical physics-based "force fields," offers a more efficient alternative for simulating the dynamic behavior of molecules. eurekaselect.com A force field is a set of parameters and equations that describe the potential energy of a system of atoms.

Force Field Development: For a novel structure like Spiro[2.3]hexan-4-amine, existing force fields may not have accurate parameters. Therefore, a crucial step can be the development or validation of a specific force field. This often involves using high-level quantum chemical calculations for a small model of the molecule to derive parameters for bond lengths, angles, and dihedral angles. ethz.chopenforcefield.org The goal is to create a force field that accurately reproduces the molecule's geometry and energetics. mdpi.com

Molecular Dynamics (MD) Simulations: Once a suitable force field is available, molecular dynamics (MD) simulations can be performed. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes of the molecule over time. springernature.com For Spiro[2.3]hexan-4-amine, MD simulations can be used to:

Explore the conformational landscape: Identify the different stable and metastable conformations the molecule can adopt in various environments (e.g., in a vacuum, in water, or bound to a protein). nih.gov

Analyze flexibility and rigidity: Determine which parts of the spirocyclic structure are flexible and which are rigid.

Study solvent effects: Observe how the presence of solvent molecules influences the conformation and dynamics of the molecule.

Investigate binding stability: When a ligand is docked to a receptor, MD simulations can assess the stability of the binding pose over time and analyze the dynamics of the protein-ligand interactions. mdpi.com

Prediction of Conformational Preferences and Energetics

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Computational methods are essential for predicting the preferred conformations of a molecule like Spiro[2.3]hexan-4-amine and the relative energies of these conformers. researchgate.net

The strained nature of the cyclobutane (B1203170) and cyclopropane (B1198618) rings in the spiro[2.3]hexane core introduces significant conformational constraints. nih.gov Computational approaches can systematically explore the potential energy surface of the molecule to identify low-energy conformations. This is often achieved through:

Systematic or stochastic conformational searches: Algorithms are used to generate a large number of possible conformations by rotating torsion angles. These structures are then energy-minimized using molecular mechanics or quantum mechanics to find the stable conformers. nih.gov

Analysis of MD trajectories: As mentioned above, MD simulations provide a dynamic picture of the molecule's conformational flexibility, and clustering the conformations from the trajectory can identify the most populated (and therefore, energetically favorable) states. nih.gov

High-level energy calculations: Once a set of low-energy conformers is identified, their relative energies can be calculated with high accuracy using DFT or other ab initio methods. numberanalytics.comnih.gov This allows for the determination of the global minimum energy structure and the Boltzmann population of other conformers at a given temperature.

Predicting the conformational preferences is crucial because the biologically active conformation that binds to a receptor may not be the lowest energy conformation in solution. nih.gov Understanding the energetics of different conformers helps in assessing the feasibility of the molecule adopting the necessary shape for biological activity.

Future Directions and Emerging Research Avenues for Spiro 2.3 Hexan 4 Amine Hydrochloride

Development of Novel and More Efficient Stereoselective Synthetic Methods

While methods for synthesizing spiro[2.3]hexane systems exist, a primary focus for future research is the development of more efficient and highly stereoselective routes. The biological activity of chiral molecules is often dependent on their specific stereochemistry, making control over the arrangement of atoms at chiral centers crucial.

Current synthetic strategies often rely on the cyclopropanation of a pre-existing cyclobutane (B1203170) ring, for instance, through carbene addition to an exocyclic double bond. rsc.org One documented approach involves a diastereoselective rhodium-catalyzed cyclopropanation reaction to form the spiro[2.3] junction. beilstein-journals.org However, these reactions can sometimes result in mixtures of diastereoisomers that are difficult to separate and may offer modest yields. beilstein-journals.org

Future research will likely pursue the following avenues:

Asymmetric Catalysis: The design of novel chiral catalysts (e.g., based on rhodium, copper, or palladium) that can induce high levels of enantioselectivity and diastereoselectivity in the key cyclopropanation step.

Organocatalysis: Exploring the use of small organic molecules as catalysts to provide a metal-free and often more environmentally benign alternative for stereoselective synthesis.

Photochemical Methods: Further investigation into green chemistry protocols, such as photoinduced synthesis, which can offer additive-free approaches to functionalized spiro[2.3]hexanes. researchgate.net

Flow Chemistry: The adaptation of synthetic routes to continuous flow processes could enable better control over reaction parameters, improve safety and scalability, and potentially increase yields. rsc.org

Synthetic ApproachKey FeaturesFuture Research GoalPotential Impact
Rhodium-Catalyzed CyclopropanationForms the spiro[2.3] junction from an alkene precursor. beilstein-journals.orgDevelopment of new chiral ligands to improve stereocontrol.Access to single, biologically active stereoisomers.
Photoinduced SynthesisUtilizes light to drive the reaction, often without additives. researchgate.netBroaden substrate scope and achieve stereoselectivity.Greener, more efficient synthesis.
Catalytic AnnulationBuilds the ring system from methylenecyclopropane (B1220202) and an alkene. researchgate.netDesign of novel catalytic systems (e.g., Mg-Sn) for higher efficiency. researchgate.netIncreased diversity of accessible derivatives.

Exploration of Underexplored Chemical Space within Spiro[2.3]hexane Derivatives

The spiro[2.3]hexane core is a versatile scaffold, yet the chemical space surrounding it remains largely unexplored. nih.gov Current research has only scratched the surface of the possible derivatives and their potential applications. Systematic exploration by creating diverse compound libraries is a critical next step.

Future efforts should be directed toward:

Multi-point Diversification: Synthesizing libraries of compounds where substituents are varied at multiple positions on both the cyclopropane (B1198618) and cyclobutane rings. This allows for a fine-tuning of the molecule's steric and electronic properties.

Introduction of Heteroatoms: Moving beyond the carbocyclic core to create heteroatom-containing spiro[2.3]hexanes, such as 4-azaspiro[2.3]hexanes and 5-azaspiro[2.3]hexanes. rsc.org These analogues can serve as potential bioisosteres for common motifs like piperidine (B6355638), offering altered basicity, lipophilicity, and hydrogen bonding capabilities. rsc.org

Bioisosteric Replacement: Using the spiro[2.3]hexane motif as a rigid, three-dimensional replacement for more flexible or planar structures (like cycloalkanes or aromatic rings) in known bioactive molecules to improve properties such as metabolic stability and target selectivity. researchgate.net

Advanced Computational Modeling for Deeper Mechanistic Elucidation

Computational chemistry offers powerful tools to predict molecular properties and understand reaction mechanisms, thereby accelerating the research and development process. While theoretical calculations have already been used to confirm the stability of synthesized spiro[2.3]hexane diastereoisomers, there is significant potential for more advanced applications. beilstein-journals.org

Emerging research avenues include:

Transition State Modeling: Employing high-level quantum mechanics calculations, such as Density Functional Theory (DFT), to model the transition states of key synthetic reactions. This can provide insights into the factors controlling stereoselectivity and help in the rational design of improved catalysts.

Molecular Dynamics Simulations: Simulating the conformational behavior of Spiro[2.3]hexan-4-amine and its derivatives to understand how the rigid scaffold influences the presentation of functional groups in three-dimensional space.

Virtual Screening: Using computational docking to screen virtual libraries of novel spiro[2.3]hexane derivatives against the binding sites of various biological targets. This can help prioritize synthetic efforts toward compounds with a higher likelihood of being active.

Computational MethodApplication AreaObjective
Quantum Mechanics (e.g., DFT)Reaction Mechanism AnalysisElucidate transition states and predict stereochemical outcomes of synthetic routes. beilstein-journals.orgresearchgate.net
Molecular Dynamics (MD)Conformational AnalysisUnderstand the spatial arrangement and dynamics of spiro[2.3]hexane derivatives.
Molecular DockingTarget IdentificationPredict binding affinities of virtual compounds to protein targets to guide synthesis.

Applications in Novel Therapeutic Areas and Target Identification

The rigid, three-dimensional nature of the spiro[2.3]hexane scaffold makes it an attractive candidate for targeting complex biological molecules. tandfonline.com Spirocyclic compounds have already shown promise in a range of diseases, including neurological disorders, cancer, and metabolic diseases. nih.govresearchgate.net For example, spirocyclic structures have been successfully incorporated into potent PARP inhibitors for cancer therapy and antagonists for serotonin (B10506) receptors. tandfonline.com

Future research should focus on:

High-Throughput Screening: Screening libraries of diverse spiro[2.3]hexane derivatives against a wide array of biological targets to identify novel hits.

Targeting Protein-Protein Interactions (PPIs): The ability of spirocycles to project functional groups into distinct vectors in 3D space makes them well-suited for disrupting the large, often flat interfaces involved in PPIs, which are notoriously difficult to target with traditional small molecules. tandfonline.com

Central Nervous System (CNS) Diseases: The development of conformationally restricted analogues of neurotransmitters, such as GABA, using the spiro[2.3]hexane scaffold could lead to new therapies for neurological disorders. researchgate.net

Integration with Modern Drug Discovery Paradigms (e.g., Fragment-Based Drug Design)

Modern drug discovery increasingly relies on innovative strategies to identify and optimize lead compounds. The spiro[2.3]hexane scaffold is exceptionally well-suited for integration into these paradigms, particularly Fragment-Based Drug Design (FBDD).

In FBDD, small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then optimized into more potent leads. The key advantages of using a spiro[2.3]hexane core in this context are:

Structural Rigidity: The scaffold provides a rigid and predictable conformation, which reduces the entropic penalty upon binding to a target. researchgate.net

Three-Dimensionality: It serves as an ideal starting point for "fragment growing" or "fragment linking" by offering well-defined vectors for chemical elaboration in three dimensions. tandfonline.com This helps to escape the "flatland" of traditional aromatic-heavy drug candidates and achieve better interactions with complex 3D binding sites. tandfonline.comtandfonline.com

Novelty: The use of spirocyclic fragments provides access to novel chemical matter, which is crucial for establishing intellectual property in a competitive landscape. researchgate.net

Future work will involve the creation of specialized fragment libraries enriched with spiro[2.3]hexane derivatives for screening against a new generation of therapeutic targets.

Q & A

Q. What are the optimal synthetic routes for Spiro[2.3]hexan-4-amine hydrochloride with high purity?

Answer: A validated synthesis involves reacting thioamide derivatives with alkylamines and formaldehyde in ethanol/methanol under acidic conditions (e.g., HCl). Post-reaction, purification via column chromatography (neutral Al₂O₃, ethyl acetate eluent) and recrystallization (ethanol or n-hexane/ethanol mixtures) ensures high purity (≥97%). Reaction progress is monitored by TLC (chloroform or hexane:ethyl acetate 1:1) . For analogous spiro compounds, bromination of the parent hydrocarbon in solvents like CCl₄ under controlled conditions is also documented .

Q. Which spectroscopic and analytical methods are critical for structural characterization?

Answer:

  • ¹H/¹³C NMR (400/100 MHz, CDCl₃, TMS internal standard) to assign proton/carbon environments and confirm spirocyclic geometry .
  • IR spectroscopy (KBr pellets) to identify functional groups (e.g., C=O at ~1678 cm⁻¹ in related compounds) .
  • GC/MS (methylsiloxane columns) for molecular mass confirmation and purity assessment, though thermal decomposition risks require optimized parameters .
  • Elemental analysis (CHNS-O) to validate stoichiometry .

Q. What safety protocols are recommended for handling this compound?

Answer:

  • Personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation: Use fume hoods to minimize inhalation of dust/aerosols.
  • Storage: Room temperature, in airtight containers away from moisture. Refer to GHS classifications (e.g., H315 for skin irritation) for hazard mitigation .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Experimental design: Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 37°C, and 60°C. Monitor degradation via HPLC (C18 column, UV detection) at timed intervals.
  • Kinetic analysis: Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order models. Compare with pharmacopeial stability criteria (e.g., British Pharmacopoeia) .

Q. What strategies resolve contradictory data in biological activity studies?

Answer:

  • Cross-validation: Replicate assays (e.g., ferroptosis inhibition) using standardized cell models (e.g., human renal proximal tubule cells) and controls (e.g., RSL3-induced cell death).
  • Dose-response curves: Determine IC₅₀ values (e.g., Liproxstatin-1’s IC₅₀ = 22 nM) to quantify potency discrepancies .
  • Analytical consistency: Ensure purity (>98% by HPLC) and solvent standardization (DMSO concentration ≤0.1%) to minimize artifacts .

Q. How can derivatization enhance the compound’s pharmacological profile?

Answer:

  • Bromination: Introduce Br atoms at reactive sites (e.g., spirocarbon positions) using Br₂ in CCl₄ to modulate lipophilicity and target binding .
  • Alkylation/amination: Modify the amine group with propyl or benzyl substituents to improve bioavailability. Confirm regioselectivity via NOESY NMR .

Q. What methods validate chiral purity for enantiomeric forms?

Answer:

  • Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Circular dichroism (CD): Compare optical rotation with reference standards (e.g., (R)-enantiomer in ) .

Q. How are advanced analytical methods (e.g., DSC, XRD) applied to study crystallinity?

Answer:

  • Differential scanning calorimetry (DSC): Measure melting points (e.g., 69–71°C for related spiro compounds) and polymorph transitions .
  • X-ray diffraction (XRD): Resolve crystal packing and hydrogen-bonding networks to correlate stability with lattice energy .

Q. What are best practices for validating quantitative analytical methods?

Answer:

  • Linearity: Calibrate UV-Vis or HPLC detectors across 80–120% of expected concentrations (R² ≥ 0.995).
  • Precision: Calculate %RSD for intra-day/inter-day replicates (acceptance ≤2%).
  • LOQ/LOD: Determine via signal-to-noise ratios (S/N ≥ 10 for LOQ, ≥3 for LOD) .

Q. How does the compound interact with ferroptosis pathways in vivo?

Answer:

  • Mechanistic studies: Use GPX4 knockdown mouse models to assess renal failure suppression and survival rates.
  • Biomarker analysis: Quantify lipid peroxidation (MDA assay) and glutathione depletion in treated vs. control groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.